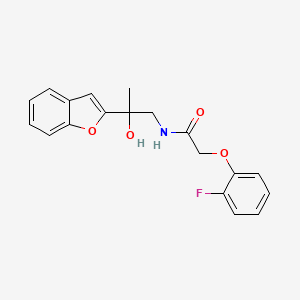

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, also known as BFH-772, is a chemical compound that has gained attention in the scientific community for its potential applications in research. BFH-772 is a small molecule that is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Activity

A study by K. Sunder and Jayapal Maleraju (2013) explored the synthesis of novel acetamide derivatives with substitutions at the benzofuran and phenyl rings, showing significant anti-inflammatory activity in tested compounds. This demonstrates the potential of benzofuran-acetamide derivatives in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Y. Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs, studying their vibrational spectra, electronic properties, and photovoltaic efficiency for potential use in dye-sensitized solar cells (DSSCs). They also explored the non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1), showing good light harvesting efficiency and binding interactions, highlighting applications in renewable energy and bioinformatics (Mary et al., 2020).

Anticonvulsant Properties

Research by A. Shakya et al. (2016) on N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives demonstrated notable anticonvulsant activity. This suggests the therapeutic potential of benzofuran-acetamide scaffolds in epilepsy management, offering a foundation for the development of new antiepileptic medications (Shakya et al., 2016).

Advanced Oxidation Chemistry

Davide Vogna et al. (2002) investigated the advanced oxidation chemistry of paracetamol, identifying hydroxylation/degradation pathways and nitrogenous breakdown products. This research provides insight into the environmental and toxicological impact of pharmaceuticals, illustrating the relevance of similar compounds in understanding drug metabolism and environmental degradation (Vogna et al., 2002).

Microbial Transformation and Environmental Impact

I. Fomsgaard et al. (2004) reviewed the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, identifying transformation products like aminophenoxazinones and acetamides. This study underscores the importance of understanding the environmental fate and ecological impact of chemical compounds, relevant to assessing the environmental behavior of similar acetamide derivatives (Fomsgaard et al., 2004).

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4/c1-19(23,17-10-13-6-2-4-8-15(13)25-17)12-21-18(22)11-24-16-9-5-3-7-14(16)20/h2-10,23H,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJPCPBJPDFJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2732650.png)

![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)

![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2732660.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2732663.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2732665.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2732666.png)

![4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate](/img/structure/B2732667.png)